molecular formula C9H18N2O2 B1204323 Dimorpholinomethane CAS No. 5625-90-1

Dimorpholinomethane

Cat. No. B1204323
CAS RN: 5625-90-1
M. Wt: 186.25 g/mol
InChI Key: MIFZZKZNMWTHJK-UHFFFAOYSA-N
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Patent
US08957206B2

Procedure details

In yet a further embodiment, the invention provides a method of manufacturing molindone through a 5-step process, wherein in the 1st step 2,3-pentanedione is reacted with hydroxylamine hydrochloride to produce 2,3-pentanedione-2-oxime (SUMO-1); in the 2nd step 2,3-pentanedione-2-oxime and 1,3-cyclohexanedione are reacted to produce 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (SUMO-2); in the 3rd step 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole reacts with bismorpholinomethane to produce molindone (SUMO-3); in the 4th step molindone is converted into a molindone salt; and in the 5th step the molindone salt is purified/recrystallized, and, optionally, various polymorphic forms of molindone salt are prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[CH2:5][CH2:6][CH2:7][C:8](=[O:13])[C:9]=2[C:10]=1[CH2:11][CH3:12].[O:14]1[CH2:19][CH2:18][N:17]([CH2:20]N2CCOCC2)[CH2:16][CH2:15]1>>[CH3:12][CH2:11][C:10]1[C:9]2[C:8]([CH:7]([CH2:20][N:17]3[CH2:18][CH2:19][O:14][CH2:15][CH2:16]3)[CH2:6][CH2:5][C:4]=2[NH:3][C:2]=1[CH3:1])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=2CCCC(C2C1CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCN(CC1)CN1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.